Éthynylbenzène-13C2

Vue d'ensemble

Description

Ethynylbenzene-13C2 is a labeled analogue of ethynylbenzene, an aromatic hydrocarbon. This compound is significant in the petrochemical industry as an intermediate in the production of styrene, which is used to make polystyrene, a common plastic material .

Applications De Recherche Scientifique

Ethynylbenzene-13C2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into biological molecules.

Medicine: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: Serves as an intermediate in the synthesis of various polymers and materials.

Safety and Hazards

Ethynylbenzene-13C2 is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause respiratory irritation. It may cause drowsiness or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

Ethynylbenzene-13C2, also known as Phenylacetylene-1,2-13C2 , is a labeled analogue of Ethynylbenzene It’s known that ethynylbenzene and its analogues are important in the petrochemical industry as intermediates in the production of styrene .

Mode of Action

The general mechanism of electrophilic aromatic substitution, a common reaction type for aromatic compounds like ethynylbenzene, involves the attack of the pi electrons in the aromatic ring on the electrophile . In the next step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It’s known that ethynylbenzene is used as an intermediate in the production of styrene , which is used for making polystyrene, a common plastic material .

Pharmacokinetics

The compound’s physical properties such as boiling point (142-144 °c) and density (0948 g/mL at 25 °C) are known , which could potentially influence its pharmacokinetic behavior.

Result of Action

As an intermediate in the production of styrene , it contributes to the synthesis of polystyrene, a common plastic material .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethynylbenzene-13C2 can be synthesized through various methods. One common approach involves the reaction of benzene with acetylene in the presence of a catalyst. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the ethynyl group on the benzene ring .

Industrial Production Methods: In industrial settings, the production of ethynylbenzene-13C2 often involves the use of labeled carbon sources to incorporate the 13C2 isotopes into the ethynyl group. This process ensures the compound’s isotopic labeling, which is crucial for its applications in scientific research .

Analyse Des Réactions Chimiques

Types of Reactions: Ethynylbenzene-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

Oxidation: Benzoic acid

Reduction: Ethylbenzene

Substitution: Brominated or nitrated ethynylbenzene derivatives

Comparaison Avec Des Composés Similaires

Ethynylbenzene-13C2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Ethynylbenzene: The non-labeled analogue, used in similar applications but without the isotopic tracking capability.

Phenylacetylene: Another aromatic compound with an ethynyl group, used in organic synthesis and polymer production.

1-Bromo-2-ethynylbenzene: A brominated derivative used in substitution reactions.

Ethynylbenzene-13C2’s uniqueness lies in its isotopic labeling, making it invaluable for research applications that require precise tracking and analysis of reaction mechanisms .

Propriétés

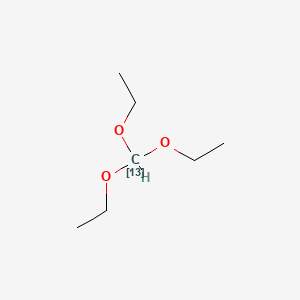

| { "Design of the Synthesis Pathway": "The synthesis of Ethynylbenzene-13C2 can be achieved through a multi-step process involving the coupling of an alkyne with a haloarene, followed by a dehalogenation reaction and finally, a carbon-13 labeling step.", "Starting Materials": [ "Bromobenzene-13C6", "Sodium acetylide", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Preparation of phenylacetylene-13C2 by reacting sodium acetylide with bromobenzene-13C6 in diethyl ether under an inert atmosphere.", "Step 2: Purification of phenylacetylene-13C2 by washing with water, drying over sodium sulfate and distillation.", "Step 3: Dehalogenation of phenylacetylene-13C2 to ethynylbenzene-13C2 by reacting with sodium hydroxide in ethanol under reflux.", "Step 4: Purification of ethynylbenzene-13C2 by washing with water, drying over sodium sulfate and distillation.", "Step 5: Carbon-13 labeling of ethynylbenzene-13C2 by reacting with iodomethane-13C under basic conditions using sodium bicarbonate.", "Step 6: Purification of Ethynylbenzene-13C2 by washing with water, drying over magnesium sulfate and distillation." ] } | |

Numéro CAS |

263012-32-4 |

Formule moléculaire |

C8H6 |

Poids moléculaire |

104.121 |

Nom IUPAC |

ethynylbenzene |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |

Clé InChI |

UEXCJVNBTNXOEH-ZDOIIHCHSA-N |

SMILES |

C#CC1=CC=CC=C1 |

Synonymes |

1-Phenylethyne-13C2; Ethynylbenzene-13C2; NSC 4957-13C2; Phenylacetylene-13C2; Phenylethyne-13C2; Ethynyl-1-13C2-benzene; Phenyl[1-13C2]acetylene; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1,2-propanediol](/img/structure/B569292.png)

![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)